rac Xanthophyll-d6

Description

Significance of Stable Isotope Tracers in Carotenoid Biochemistry Research

The use of isotopes as tracers has been pivotal in unraveling key aspects of vitamin A and carotenoid metabolism. nih.gov Stable isotope tracers, which are non-radioactive, have become the gold standard in human nutritional and metabolic studies, allowing researchers to safely track the fate of specific nutrients in the body. iastate.edu Techniques utilizing isotopes like Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D) are particularly well-suited for investigating the absorption, metabolism, and bioefficacy of carotenoids. iastate.eduwur.nl

The core principle of this methodology lies in administering a nutrient labeled with a stable isotope and then measuring its appearance and the appearance of its metabolites in blood or tissues over time. nih.gov This approach allows for the clear differentiation between the administered (exogenous) compound and the endogenous pool of the same nutrient already present in the body. iastate.edu Advanced analytical techniques, especially high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (LC/MS/MS), are essential for detecting and quantifying these labeled molecules and their metabolic products with high sensitivity and specificity. nih.govnih.gov

Isotope dilution is recognized as the most precise method for determining vitamin A status and the bioavailability and bioconversion of provitamin A carotenoids like β-carotene. nih.gov This technique has been successfully applied to study the metabolism of various carotenoids, including lutein (B1675518), providing detailed insights into their pharmacokinetic profiles. nih.gov

| Advantages of Stable Isotope Tracers in Carotenoid Research |

| Safety |

| Specificity |

| Accuracy |

| Physiological Relevance |

Overview of Xanthophylls and the Rationale for Deuterium Labeling in Mechanistic Studies

Xanthophylls are oxygen-containing carotenoid pigments found widely in nature, particularly in green leafy vegetables, algae, and the petals of many yellow flowers. researchgate.netcymitquimica.compharmaffiliates.com They are integral to the photosynthetic apparatus in plants, where they absorb light energy and protect against oxidative damage. cymitquimica.comacs.org In humans, dietary xanthophylls like lutein and zeaxanthin (B1683548) are known to accumulate in the eye's macula, where they are believed to play a protective role. smolecule.comnih.gov

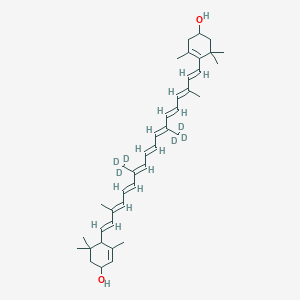

rac Xanthophyll-d6 is a synthetically produced, labeled version of xanthophyll where six hydrogen atoms have been replaced with deuterium atoms. smolecule.compharmaffiliates.com This isotopic substitution results in a molecule that is chemically and biologically similar to its natural counterpart but has a higher molecular weight.

| Chemical Properties of this compound | |

| Molecular Formula | C₄₀H₅₀D₆O₂ smolecule.comscbt.com |

| Molecular Weight | ~574.91 g/mol smolecule.comscbt.com |

| Appearance | Neat (Pure substance) cymitquimica.com |

| Primary Application | Labeled compound for research in proteomics and metabolic studies. smolecule.compharmaffiliates.comscbt.com |

The rationale for using deuterium labeling in mechanistic studies is multifaceted. The unique isotopic signature imparted by the deuterium atoms allows for precise tracking of the compound through complex biological systems using mass spectrometry. smolecule.com This capability is crucial for:

Tracing Metabolic Transformations: Researchers can follow the absorption and transport of dietary xanthophylls and identify their metabolic products. For instance, studies using deuterium-labeled lutein and zeaxanthin in quail have successfully identified their specific metabolic precursors and transformation pathways in ocular tissues. nih.gov

Investigating Reaction Mechanisms: The kinetic isotope effect, where the rate of a chemical reaction can change upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. researchgate.net Deuterium substitution has been used in studies of carotenoid cleavage dioxygenases to probe the stoichiometry of oxygen incorporation and understand the catalytic process at a molecular level. nih.gov

Quantifying Bioavailability: By tracking the appearance of the deuterated compound in the bloodstream after administration, scientists can accurately measure how much of the ingested xanthophyll is absorbed and becomes available to the body. wur.nlnih.gov

In essence, this compound and other deuterated carotenoids serve as invaluable tools, enabling researchers to move beyond simple observation and delve into the quantitative and mechanistic details of xanthophyll biochemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H56O2 |

|---|---|

Molecular Weight |

574.9 g/mol |

IUPAC Name |

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,16-dimethyl-7,12-bis(trideuteriomethyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/i1D3,2D3 |

InChI Key |

KBPHJBAIARWVSC-CUEPLIEHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])\C(=C/C=C/C=C(/C=C/C=C(\C)/C=C/C1=C(CC(CC1(C)C)O)C)\C([2H])([2H])[2H])\C=C\C=C(/C)\C=C\C2C(=CC(CC2(C)C)O)C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Methodologies for Rac Xanthophyll D6

Chemical Synthesis Strategies for Deuterated Xanthophylls

Chemical synthesis offers a high degree of control over the final molecular structure, including the specific placement and number of deuterium (B1214612) atoms. This approach is particularly advantageous for creating standards with well-defined isotopic purity.

Deuterium Incorporation Techniques (e.g., Chemical Exchange Reactions, Catalytic Processes)

The introduction of deuterium into the xanthophyll backbone can be accomplished through various chemical methods. These techniques often involve the use of deuterated reagents or catalysts to facilitate the replacement of hydrogen atoms with deuterium.

Chemical Exchange Reactions: This method relies on the equilibrium between protons in the substrate and a deuterated solvent, often in the presence of a catalyst. wikipedia.org For labile protons, such as those in hydroxyl groups, exchange can occur by simply dissolving the compound in a deuterated solvent like deuterium oxide (D₂O). wikipedia.org However, to introduce deuterium at non-labile C-H bonds, more forcing conditions or specific catalytic systems are required. wikipedia.org Treating an organic compound with heavy water under high-temperature and high-pressure conditions can also lead to deuteration. google.com

Catalytic Processes: Catalytic hydrogenation using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium, Platinum) is a common method for introducing deuterium into molecules with double bonds. For a complex molecule like xanthophyll, this approach must be carefully controlled to avoid unwanted side reactions or over-reduction of the conjugated polyene chain. Specific catalysts can be employed to promote the exchange of hydrogen for deuterium on the carbon framework. smolecule.com

A general approach for synthesizing deuterated xanthophylls may involve starting with a suitable precursor that can undergo deuteration before the final assembly of the entire C40 carotenoid skeleton. For instance, the synthesis of 20-deuterated bacteriochlorophyll-d, a related pigment, was achieved with a high degree of regioselectivity and a deuteration degree of 94%. oup.com

| Deuteration Technique | Description | Key Considerations |

| Chemical Exchange | Utilizes deuterated solvents (e.g., D₂O) to replace exchangeable protons. Can be facilitated by acid, base, or metal catalysts for non-exchangeable protons under specific conditions. wikipedia.orggoogle.com | Primarily effective for labile protons. Requires harsh conditions for C-H bond deuteration, which may affect the stability of the xanthophyll molecule. wikipedia.org |

| Catalytic Deuteration | Employs deuterium gas (D₂) and a metal catalyst to introduce deuterium across double bonds or facilitate H/D exchange. smolecule.com | The extensive polyene system of xanthophylls presents a challenge for selective deuteration without complete saturation. The choice of catalyst is crucial. |

Controlled Stereochemistry in rac Xanthophyll-d6 Synthesis

Xanthophylls possess chiral centers, and the control of stereochemistry during synthesis is a significant challenge. The term "rac" in this compound indicates a racemic mixture, meaning it contains equal amounts of enantiomers. While a racemic mixture is the target for this specific compound, understanding and controlling stereoselectivity is crucial in synthetic organic chemistry. inflibnet.ac.innumberanalytics.com

The synthesis of complex natural products often involves stereoselective reactions to create specific stereoisomers. numberanalytics.com In the context of xanthophyll synthesis, the desired stereochemistry is often introduced early in the synthetic route using chiral building blocks or asymmetric reactions. nih.gov For example, the industrial synthesis of enantiopure astaxanthin (B1665798) (3S,3'S), another xanthophyll, involves a proprietary catalytic reaction to establish the correct chirality at an early stage. nih.gov

For this compound, the synthetic strategy would likely involve non-stereoselective steps or the use of racemic starting materials, leading to the formation of all possible stereoisomers. The final product would be a mixture of these isomers. The primary goal is the incorporation of deuterium rather than the isolation of a single stereoisomer.

Biosynthetic Intrinsic Labeling with Deuterium Oxide (D₂O) in Research Models

An alternative to chemical synthesis is to harness the biosynthetic machinery of living organisms to produce deuterated compounds. This is achieved by cultivating organisms in a medium where a portion of the water (H₂O) is replaced with deuterium oxide (D₂O). nih.gov This method is particularly useful for producing complex biomolecules like xanthophylls in their natural isomeric forms.

Cultivation Systems for Uniform Deuterated Biomolecule Production

Various research models, including microalgae, bacteria, and plants, have been successfully used to produce deuterated biomolecules.

Microalgae: Species like Chlamydomonas reinhardtii, Desmodesmus quadricauda, and Haematococcus pluvialis are effective producers of deuterated compounds. frontiersin.orgresearchgate.net When grown in media containing D₂O, they incorporate deuterium into their biomass, including pigments like lutein (B1675518) and β-carotene. researchgate.net For example, Haematococcus pluvialis grown in a medium with 25% D₂O produced deuterated astaxanthin, β-carotene, and lutein with deuterium replacement levels of 20%, 25%, and 23%, respectively. researchgate.net Similarly, Chlamydomonas reinhardtii and Desmodesmus quadricauda have been cultivated in media with up to 90% D₂O. frontiersin.org

Bacteria: The bacterium Flavobacterium multivorum has been used to produce deuterated zeaxanthin (B1683548) by growing it in a medium prepared with D₂O. nih.gov This resulted in an approximate 75% replacement of hydrogen with deuterium atoms. nih.gov

Plants: Higher plants and aquatic plants have also been employed for deuterium labeling. Duckweed (Lemna minor) grown in 50% D₂O has been shown to produce biomass with 40-60% deuterium incorporation. osti.govresearchgate.net Hydroponic cultivation of switchgrass (Panicum virgatum) in 50% D₂O yielded biomass with a 34% deuterium substitution. researchgate.netosti.gov Mustard seedlings (Sinapis alba) germinated in D₂O have been used to produce deuterated carotenoids for metabolic studies. researchgate.net

| Organism | Deuterated Product(s) | D₂O Concentration | Deuterium Incorporation | Reference |

| Haematococcus pluvialis | Astaxanthin, Lutein, β-carotene | 25% | 20-25% | researchgate.net |

| Flavobacterium multivorum | Zeaxanthin | Not specified | ~75% | nih.gov |

| Lemna minor (Duckweed) | Biomass | 50% | 40-60% | osti.govresearchgate.net |

| Panicum virgatum (Switchgrass) | Biomass | 50% | 34% | researchgate.netosti.gov |

| Sinapis alba (Mustard) | Carotenoids | 55 atom% | Not specified | researchgate.net |

Investigation of Deuterium Distribution within Biosynthetically Labeled Xanthophylls

Once deuterated xanthophylls are produced, it is essential to determine the extent and distribution of deuterium incorporation. This is typically achieved using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the deuterated compound and the pattern of isotopic enrichment. For example, atmospheric pressure chemical ionization mass spectrometry (APCI-MS) was used to confirm the ~75% deuterium replacement in zeaxanthin from Flavobacterium multivorum by observing the molecular mass cluster. nih.gov Liquid chromatography-mass spectrometry (LC-MS) analysis of β-carotene from hydroponically grown Golden Rice showed a range of isotopomers, with the most abundant having nine deuterium atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ²H NMR, can provide site-specific information about the distribution of deuterium within the molecule. nih.gov This allows researchers to understand which positions in the molecule are more or less prone to deuterium incorporation during biosynthesis. For instance, quantitative ²H NMR has been used to determine the non-statistical natural abundance distribution of deuterium in the fatty acid moieties of capsaicinoids. nih.gov

Raman Spectroscopy: Resonance Raman spectroscopy can also be used to detect deuteration, as the change in atomic mass affects the vibrational modes of the molecule. Deuterated zeaxanthin exhibited characteristic shifts in its Raman vibrational modes compared to its undeuterated counterpart. nih.gov

The distribution of deuterium in biosynthetically labeled molecules is generally non-uniform, reflecting the intricacies of the metabolic pathways involved. nih.govnih.gov

Advanced Analytical Techniques for Deuterated Xanthophylls and Their Metabolites

Mass Spectrometry (MS) Applications in Isotopic Tracer Studies

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. In isotopic tracer studies involving rac-Xanthophyll-d6, MS is indispensable for tracking the deuterated molecules within a biological system. smolecule.com The incorporation of six deuterium (B1214612) atoms increases the molecular weight of the xanthophyll molecule, allowing it to be distinguished from its naturally abundant, non-deuterated counterparts. smolecule.com This mass difference is the fundamental principle enabling its use as a tracer in metabolic research. smolecule.comclearsynth.com Various MS methodologies are applied to gain different types of information, from simple detection to highly precise quantification of isotopic ratios. researchgate.netrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Abundance Measurement

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the technique of choice for separating and quantifying deuterated xanthophylls and their metabolites from complex biological matrices like tissue extracts. tandfonline.com The liquid chromatography step separates the different carotenoids and their isomers before they enter the mass spectrometer. tandfonline.commdpi.com

Research on other deuterated carotenoids provides a clear framework for the analysis of rac-Xanthophyll-d6. For instance, LC-MS has been successfully used to determine the degree of deuterium enrichment in carotenoids like lutein (B1675518) and β-carotene that were biosynthetically produced by vegetables grown in deuterium oxide-enriched water. nih.gov In one study, LC-MS analysis of deuterated zeaxanthin (B1683548), a xanthophyll isomer, determined that there was a 55–70% replacement of hydrogen with deuterium atoms, as indicated by a distinct molecular mass cluster. thermofisher.com

For quantitative analysis, a method using LC-MS with selected ion monitoring (SIM) was developed for [²H₈]β-carotene (d8-β-carotene). nih.gov This technique involves programming the mass spectrometer to detect only the specific m/z values corresponding to the native carotenoid, the deuterated tracer (e.g., d8-β-carotene at m/z 544.4), and an internal standard. nih.gov This approach provides the sensitivity and specificity needed to measure the abundance of the deuterated tracer in biological samples following its administration. nih.gov

Table 1: Application of LC-MS in Deuterated Carotenoid Analysis

| Analytical Technique | Analyte | Key Finding | Reference |

|---|---|---|---|

| HPLC-MS | Deuterated lutein & β-carotene | Determined partial deuteration from ²H₁ to ²H₁₂ in spinach and up to ²H₁₇ in carrots. | nih.gov |

| LC/APCI-MS | Deuterated zeaxanthin | Determined 55–70% deuterium incorporation by observing the molecular mass cluster around m/z 600. | thermofisher.com |

Accelerator Mass Spectrometry (AMS) for Ultra-Trace Deuterium Analysis

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of detecting isotopes at extremely low concentrations, far beyond the capabilities of conventional mass spectrometry. nih.gov While extensively used for rare radioisotopes like ¹⁴C, AMS can also be applied to the analysis of deuterium. nih.govupb.ro The technique works by accelerating ions to very high energies, which allows for the complete elimination of molecular interferences, enabling the direct counting of individual isotope atoms. nih.gov

The primary advantage of AMS in the context of rac-Xanthophyll-d6 is its ability to conduct studies with very low tracer amounts, minimizing any potential physiological perturbation. nih.gov AMS has been used for biomedical tracer studies and can measure the depth and concentration of deuterium in various materials. upb.roresearchgate.net Although direct applications on xanthophylls are not widely published, the established use of AMS for measuring organically bound tritium (B154650) (³H) and deuterium (D) demonstrates its potential for ultra-trace analysis in metabolic studies. upb.ronih.gov The high sensitivity would allow researchers to follow the metabolic fate of rac-Xanthophyll-d6 over longer periods or in compartments where its concentration becomes vanishingly small.

Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is designed for the high-precision measurement of isotope ratios in a sample. researchgate.netnih.gov Unlike scanning mass spectrometers that measure a range of m/z values, IRMS instruments use multiple collectors to simultaneously measure the ion beams of different isotopes of the same element (e.g., ¹H and ²H). abdn.ac.uk This parallel detection results in extremely high precision, often better than ± 0.2‰. nih.gov

In metabolic studies, IRMS is used to precisely determine the enrichment of a stable isotope in a biological sample following the administration of a labeled compound. rsc.orgabdn.ac.uk For a study involving rac-Xanthophyll-d6, a sample from blood or tissue would first be combusted to convert the organic material into simple gases like H₂ and CO₂. nih.gov The gas is then introduced into the IRMS to measure the ²H/¹H ratio with high accuracy. abdn.ac.ukcambridge.org This precision is crucial for detecting very small changes in isotopic enrichment, making IRMS an ideal tool for detailed metabolic flux analysis and turnover studies. nih.govcambridge.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuteration Sites

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For deuterated compounds like rac-Xanthophyll-d6, NMR is uniquely suited to determine the specific locations of the deuterium atoms on the molecular skeleton. nih.gov

¹H NMR for Proton Signal Attenuation Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy detects the signals from hydrogen-1 (proton) nuclei. When a proton in a molecule is replaced by a deuterium atom (²H), the signal corresponding to that proton disappears from the ¹H NMR spectrum. nih.govcdnsciencepub.com This phenomenon, known as signal attenuation, provides a direct method for identifying the sites of deuteration.

In a study on biosynthetically deuterated carotenoids, including lutein (a xanthophyll), the ¹H NMR spectra showed a decreased signal intensity for the olefinic protons and the methylene (B1212753) protons in the ring structures. nih.gov This observation confirmed that deuteration had occurred at these positions. By comparing the integration of the attenuated signals in the deuterated sample to the corresponding signals in a non-deuterated standard, it is possible to quantify the extent of deuteration at each specific site.

²H NMR for Direct Deuterium Detection

While ¹H NMR infers the location of deuterium by observing the absence of a proton signal, Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) detects the deuterium nuclei directly. sigmaaldrich.com This provides unambiguous confirmation of the presence and chemical environment of the deuterium labels. sigmaaldrich.commagritek.com

²H NMR is a powerful tool for verifying the structure of deuterated compounds and can be used quantitatively to determine deuterium isotope ratios at specific molecular sites. sigmaaldrich.comresearchgate.netacs.org The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, making signal assignment straightforward. sigmaaldrich.com Modern NMR techniques allow for the acquisition of high-quality ²H spectra, even for samples with low deuterium enrichment. magritek.com For rac-Xanthophyll-d6, a ²H NMR spectrum would show signals only from the six deuterium atoms, confirming their locations within the molecule and verifying the structural integrity of the isotopic label.

Table 2: NMR Techniques for Analyzing Deuterated Xanthophylls

| NMR Technique | Principle | Information Gained | Reference |

|---|---|---|---|

| ¹H NMR | Detects disappearance of proton signals upon substitution with deuterium. | Identifies sites of deuteration through proton signal attenuation. | nih.gov |

| ²H NMR | Directly detects the signal from deuterium nuclei. | Unambiguously confirms the location and chemical environment of deuterium atoms. | sigmaaldrich.commagritek.com |

¹³C NMR for Carbon Skeleton Analysis in Conjunction with Deuteration

The fundamental principle of ¹³C NMR lies in the magnetic properties of the ¹³C isotope, which has a nuclear spin (I) of 1/2, making it NMR active. bhu.ac.in The most abundant carbon isotope, ¹²C, has a nuclear spin of 0 and is therefore NMR inactive. bhu.ac.in Although the natural abundance of ¹³C is only about 1.1%, modern Fourier transform NMR (FT-NMR) instruments can readily acquire high-quality spectra. irisotope.combhu.ac.in

A key feature of ¹³C NMR is the wide range of chemical shifts, typically from 0 to 220 ppm, which minimizes the likelihood of signal overlap, even in complex molecules like xanthophylls. irisotope.comsavemyexams.com The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing valuable information about its hybridization (sp³, sp², sp) and proximity to electronegative atoms or π-systems. ksu.edu.saudel.edu

Key Information from ¹³C NMR of Deuterated Xanthophylls:

Number of Signals: Indicates the number of non-equivalent carbon atoms in the molecule. ksu.edu.sa

Chemical Shift: Provides insights into the chemical environment of each carbon, such as whether it is part of an aliphatic chain, an alkene, or an aromatic system. ksu.edu.sabhu.ac.in

Signal Splitting (in proton-coupled spectra): Reveals the number of hydrogen atoms directly attached to a particular carbon atom, following the n+1 rule. ksu.edu.sabhu.ac.in

Deuteration Effects: The presence of deuterium (²H) in place of protium (B1232500) (¹H) can induce small changes in the ¹³C chemical shifts of nearby carbons, known as isotope shifts. These shifts, though often subtle, can be used to confirm the sites of deuteration. Furthermore, deuteration can lead to a narrowing of ¹³C resonance lines in solid-state NMR, which can be advantageous for structural studies of proteins containing deuterated molecules. nih.gov

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH₃, CH₂, CH, and quaternary carbon signals, further aiding in the complete assignment of the carbon skeleton. bhu.ac.inyork.ac.uk The use of deuterated solvents is standard practice in ¹³C NMR to avoid interference from solvent signals. savemyexams.comacenet.edu

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Carbon Types in Xanthophylls

| Hybridization of Carbon Atom | Environment of Carbon Atom | Example | Range of Chemical Shift (ppm) |

| sp³ | Alkyl | CH₃–, CH₂–, CH–, –C– | 0 - 50 |

| sp³ | Next to alkene / arene | –C–C=C, –C–Ar | 25 - 50 |

| sp³ | Next to oxygen | C–O | 50 - 70 |

| sp² | Alkene / arene | –C=C–, –Ar– | 110 - 160 |

| *represents a benzene (B151609) ring. Data sourced from savemyexams.com |

Advanced Chromatographic Separation Techniques for Isomer Resolution

The separation of xanthophyll isomers, including geometric (cis/trans) and stereoisomers, presents a significant analytical challenge due to their structural similarities. nih.gov Advanced chromatographic techniques are essential for the effective resolution and quantification of these isomers, which is crucial for understanding their distinct biological functions.

High-performance liquid chromatography (HPLC) is the most widely used technique for xanthophyll analysis. The choice of stationary phase is critical for achieving successful separation. While traditional reversed-phase C18 columns can be used, they often provide poor separation of xanthophyll isomers. researchgate.net

Key Chromatographic Systems for Xanthophyll Isomer Resolution:

C30 Stationary Phases: Triacontyl (C30) stationary phases have demonstrated superior performance in separating both polar and nonpolar carotenoid isomers compared to C18 phases. nih.gov The elongated C30 chains provide enhanced shape selectivity, which is crucial for resolving geometric isomers. nih.gov Core-shell C30 columns can offer excellent separation of a wide range of carotenes and xanthophylls, including their epoxides and geometrical isomers, in a shorter run time. oup.com

Normal-Phase Chromatography: Normal-phase liquid chromatography (NP-LC) using stationary phases like silica (B1680970) gel or diol is highly effective for separating isomers with sensitive structural features, such as xanthophyll isomers. researchgate.netexlibrisgroup.com Diol phases, in particular, have shown high efficiency in separating lutein, zeaxanthin, and their cis-isomers using isocratic mobile phases. researchgate.net

Chiral Chromatography: For the resolution of enantiomers, which are non-superimposable mirror images, chiral chromatography is necessary. news-medical.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. news-medical.netslideshare.net The CSP is typically created by bonding a chiral selector to a support material like silica. news-medical.net Chiral column chromatography is indispensable for the characterization of racemic mixtures, such as rac Xanthophyll-d6, to confirm enantiomeric purity. Various chiral selectors, including derivatized cyclodextrins, are employed in gas chromatography (GC) for the separation of chiral compounds. gcms.cz

The selection of the mobile phase also plays a critical role in optimizing separation. For C30 columns, mobile phases often consist of mixtures of methanol, methyl-tert-butyl ether (MTBE), and water. researchgate.netoup.com For normal-phase systems, combinations of n-hexane with polar modifiers like acetone (B3395972) or ethyl acetate (B1210297) are common. researchgate.net

Table 2: Comparison of Chromatographic Columns for Xanthophyll Isomer Separation

| Column Type | Primary Application for Xanthophylls | Advantages | Disadvantages |

| C18 (Reversed-Phase) | General carotenoid analysis | Widely available | Poor separation of geometric and stereoisomers. researchgate.net |

| C30 (Reversed-Phase) | Separation of geometric (cis/trans) isomers | Excellent shape selectivity for carotenoid isomers. nih.gov | May require longer run times with traditional columns. oup.com |

| Diol (Normal-Phase) | Separation of polar xanthophyll isomers | High efficiency for separating lutein, zeaxanthin, and their cis-isomers. researchgate.net | Mobile phases are often less polar and may have lower solubility for some samples. |

| Chiral Stationary Phase | Separation of enantiomers | The only method for direct resolution of enantiomers. news-medical.net | Can be more expensive and have more specific operating conditions. |

Mechanistic Investigations of Xanthophyll Biosynthesis Pathways Utilizing Deuterated Analogs

Elucidation of Carbon Precursor Flux through Carotenoid Biosynthetic Pathways

Carotenoids, including xanthophylls, are tetraterpenoids derived from the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govoup.com The biosynthesis of these precursors can occur through two distinct pathways, the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. The utilization of deuterated compounds allows researchers to track the flow of carbon atoms from primary metabolites into the final xanthophyll structure, providing insights into the relative contributions of each pathway.

Mevalonate (MVA) Pathway Contributions to Xanthophyll Scaffolding

The MVA pathway, which starts with acetyl-CoA, is the primary source of IPP for isoprenoid biosynthesis in fungi, animals, and the cytosol of plants. nih.govoup.comfrontiersin.org In the yeast Xanthophyllomyces dendrorhous, a notable producer of the xanthophyll astaxanthin (B1665798), the MVA pathway is the sole route for carotenoid precursor synthesis. oup.comresearchgate.net Studies have shown that the addition of mevalonate to X. dendrorhous cultures can significantly stimulate both astaxanthin and total carotenoid production, indicating that the conversion of HMG-CoA to mevalonate is a key regulatory step. oup.com While the MEP pathway is dominant in photosynthetic organisms, there is evidence of some exchange of intermediates between the cytosol and plastids, suggesting that the MVA pathway can contribute to a certain percentage of carotenoids. nih.gov

Methylerythritol Phosphate (MEP) Pathway Contributions in Photosynthetic Organisms

In plants, algae, and cyanobacteria, the MEP pathway, located in the plastids, is the principal route for the biosynthesis of carotenoid precursors. oup.commdpi.commdpi.com This pathway utilizes glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749) derived from primary metabolism. researchgate.netresearchgate.net The first committed step in the MEP pathway is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is considered a rate-limiting step. nih.gov The expression of DXS can be influenced by the activity of phytoene (B131915) synthase (PSY), a key enzyme in the carotenoid biosynthetic pathway, highlighting a feedback mechanism that regulates the influx of precursors. nih.govoup.com The MEP pathway is responsible for producing the IPP and DMAPP that are condensed to form geranylgeranyl pyrophosphate (GGPP), the direct precursor for all carotenoids. oup.comfrontiersin.org

Enzymatic Reaction Mechanisms Probed with Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for investigating the mechanisms of specific enzymatic reactions within the xanthophyll biosynthesis pathway. By analyzing the incorporation and position of deuterium atoms in the final products, researchers can deduce the stereochemistry and sequence of catalytic steps.

Carotenoid Hydroxylase Activities and Stereochemical Specificities

Carotenoid hydroxylases are responsible for the introduction of hydroxyl groups onto the β- and ε-rings of carotenes, a critical step in the formation of xanthophylls like lutein (B1675518) and zeaxanthin (B1683548). pnas.orgnih.govuab.cat These enzymes are typically mixed-function oxygenases. pnas.org Early isotope-labeling studies demonstrated that these hydroxylation reactions are stereospecific. pnas.org The specificity of these hydroxylases is likely determined by the stereochemistry of their substrates, where only one ring structure is oriented correctly for efficient hydrogen atom abstraction and subsequent oxidation. pnas.org In Arabidopsis, there are multiple carotenoid hydroxylases with differing specificities; for instance, β-hydroxylases efficiently act on β-rings but poorly on ε-rings. pnas.orgnih.gov Isotope-labeling experiments using ¹⁸O₂ have confirmed that carotenoid cleavage dioxygenases, another class of enzymes involved in carotenoid metabolism, incorporate oxygen from molecular oxygen into their products, following a dioxygenase reaction mechanism. mdpi.comnih.gov

Cyclase and Desaturase Activities in Xanthophyll Ring Formation

The formation of the characteristic rings of carotenoids is catalyzed by lycopene (B16060) cyclases. mdpi.com The cyclization of lycopene in the presence of D₂O has been shown to lead to the stereospecific incorporation of deuterium into the resulting zeaxanthin, providing insight into the reaction mechanism. nih.gov This process begins with a proton attack on a terminal double bond of the linear lycopene molecule. mdpi.com Desaturases, such as phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), introduce a series of double bonds into the phytoene backbone to form lycopene. nih.govplos.org In plants and cyanobacteria, this process involves poly-cis intermediates and requires the action of isomerases like Z-ISO and CRTISO to produce the all-trans-lycopene that is the substrate for cyclases. nih.govplos.org The reaction mechanism of desaturases involves a hydride transfer from an allylic carbon to form a carbocation, followed by proton abstraction. mdpi.com

Genetic and Environmental Regulation of Xanthophyll Biosynthesis and Turnover

The biosynthesis and accumulation of xanthophylls are tightly regulated by both genetic and environmental factors. Light, temperature, and nutrient availability can all influence the expression of carotenoid biosynthesis genes and, consequently, the levels of different xanthophylls. mdpi.comnih.govtandfonline.com For instance, high light stress induces the xanthophyll cycle, leading to the conversion of violaxanthin (B192666) to zeaxanthin, which plays a photoprotective role. jmb.or.krmdpi.com This response involves the upregulation of genes encoding enzymes like violaxanthin de-epoxidase (VDE). nih.gov Phytoene synthase (PSY) is widely considered a key regulatory enzyme that controls the metabolic flux into the carotenoid pathway. oup.comnih.govfrontiersin.org Its expression is often influenced by developmental cues and environmental stimuli. oup.comnih.gov The accumulation of certain carotenoids can also feedback-regulate the expression of biosynthetic genes. oup.com

Gene Expression and Enzyme Activity Modulations with Isotopic Feedback

The introduction of deuterated analogs, such as rac-Xanthophyll-d6, into biological systems serves as a powerful tool for probing the intricacies of metabolic pathways. smolecule.com Beyond their function as tracers, these isotopically labeled compounds can elicit feedback responses, modulating both gene expression and the activity of key enzymes involved in the xanthophyll biosynthesis pathway. The presence of rac-Xanthophyll-d6 can alter the isotopic composition of the xanthophyll pool, potentially influencing regulatory mechanisms that are sensitive to substrate or product concentrations and their turnover rates.

Investigations into these phenomena have revealed that the expression of genes encoding crucial biosynthetic enzymes can be altered. For instance, the transcription of genes for β-carotene hydroxylases (BCH) and zeaxanthin epoxidase (ZEP), enzymes that catalyze fundamental steps in xanthophyll synthesis, can be controlled by the redox state of the plastoquinone (B1678516) (PQ) pool. researchgate.net The introduction and subsequent enzymatic processing of a deuterated xanthophyll analog can subtly shift this redox balance, triggering a feedback loop that modifies gene transcription. Studies have shown that upregulation of β-carotene hydroxylase genes can occur when the PQ pool is over-reduced. researchgate.net Similarly, the expression of genes involved in the synthesis of abscisic acid (ABA), a downstream product of xanthophyll cleavage, is known to be subject to feedback regulation, which could be indirectly influenced by perturbations in the xanthophyll pool. nih.gov

Enzyme activity is also subject to modulation. The xanthophyll cycle, which involves the interconversion of violaxanthin, antheraxanthin (B39726), and zeaxanthin, is catalyzed by the enzymes violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZE). researchgate.net The rate of de-epoxidation is directly regulated by VDE activity. researchgate.net By supplying rac-Xanthophyll-d6, researchers can directly measure the catalytic efficiency and substrate preference of these enzymes for the heavier, deuterated analog compared to its natural counterpart. This approach provides insights into potential kinetic isotope effects and the allosteric regulation of these enzymes, where the binding of a modulator molecule at a site other than the active site alters the enzyme's activity. rsc.org

The table below presents illustrative data from a hypothetical study on Arabidopsis thaliana cell cultures supplemented with rac-Xanthophyll-d6, demonstrating its modulatory effects.

Table 1: Illustrative Modulatory Effects of rac-Xanthophyll-d6 on Gene Expression and Enzyme Activity in Arabidopsis thaliana

| Parameter | Control Group | rac-Xanthophyll-d6 Treated Group | Fold Change |

|---|---|---|---|

| Relative Gene Expression | |||

| BCH1 (β-carotene hydroxylase 1) | 1.00 | 1.25 | +1.25x |

| ZEP (zeaxanthin epoxidase) | 1.00 | 0.85 | -0.85x |

| VDE (violaxanthin de-epoxidase) | 1.00 | 1.10 | +1.10x |

| NCED3 (9-cis-epoxycarotenoid dioxygenase) | 1.00 | 0.90 | -0.90x |

| Enzyme Activity | |||

| VDE Activity (nmol Zx g⁻¹ FW min⁻¹) | 15.2 | 18.5 | +1.22x |

Impact of Light and Nutrient Stress on Deuterium Incorporation Dynamics

The incorporation of deuterium from labeled precursors like rac-Xanthophyll-d6 into the native xanthophyll pool is not static; it is dynamically influenced by environmental conditions, particularly light intensity and nutrient availability. These stressors significantly alter the metabolic flux through the xanthophyll biosynthesis pathway and the associated photoprotective xanthophyll cycle, thereby affecting the rate and pattern of deuterium incorporation.

High light stress is a primary driver of the xanthophyll cycle, a mechanism that dissipates excess absorbed light energy as heat to prevent photo-oxidative damage. researchgate.net This process involves the rapid enzymatic conversion of violaxanthin to antheraxanthin and subsequently to zeaxanthin, catalyzed by violaxanthin de-epoxidase (VDE). researchgate.net Under high irradiance, the demand for this conversion increases dramatically. Consequently, if rac-Xanthophyll-d6 (or a deuterated precursor) is supplied, its uptake and processing through the cycle are accelerated. The dynamic shift towards de-epoxidized xanthophylls results in a higher proportion of deuterium being incorporated into the antheraxanthin and zeaxanthin pools compared to low-light conditions. This rapid turnover provides a measurable indicator of the organism's photoprotective response.

The following interactive table provides hypothetical data on how light and nutrient stress could affect the incorporation of deuterium from rac-Xanthophyll-d6 into the primary xanthophyll cycle pigments in a model green alga, Chlamydomonas reinhardtii.

Table 2: Illustrative Deuterium Incorporation from rac-Xanthophyll-d6 into Xanthophyll Cycle Pigments Under Stress Conditions

| Condition | Pigment | Total Pool (µg/g DW) | Deuterium Incorporation (%) |

|---|---|---|---|

| Control | Violaxanthin | 150 | 10.5 |

| (Optimal Light, Full Nutrients) | Antheraxanthin | 25 | 8.2 |

| Zeaxanthin | 15 | 5.1 | |

| High Light Stress | Violaxanthin | 60 | 18.9 |

| (Full Nutrients) | Antheraxanthin | 55 | 25.4 |

| Zeaxanthin | 120 | 32.6 | |

| Nutrient Stress | Violaxanthin | 110 | 7.3 |

| (Optimal Light, Nitrogen-limited) | Antheraxanthin | 18 | 4.1 |

Compound and Gene List

| Name | Type |

| rac-Xanthophyll-d6 | Deuterated Carotenoid |

| Xanthophyll | Carotenoid Pigment Class |

| Violaxanthin | Xanthophyll |

| Antheraxanthin | Xanthophyll |

| Zeaxanthin | Xanthophyll |

| β-carotene | Carotenoid Precursor |

| Abscisic acid (ABA) | Phytohormone |

| Nickel | Chemical Element/Nutrient |

| BCH1 | Gene (β-carotene hydroxylase 1) |

| ZEP | Gene (zeaxanthin epoxidase) |

| VDE | Gene (violaxanthin de-epoxidase) |

| NCED3 | Gene (9-cis-epoxycarotenoid dioxygenase) |

Studies on Xanthophyll Metabolic Transformations and Turnover Using Stable Isotope Tracers

Identification of Xanthophyll Metabolic Products and Intermediates

Stable isotope labeling is a powerful technique for identifying novel metabolites and confirming proposed metabolic pathways. The use of deuterated xanthophylls, such as d6-lutein or d6-zeaxanthin, allows for the unambiguous identification of metabolic products through mass spectrometry. The distinct mass shift introduced by the deuterium (B1214612) atoms makes it possible to distinguish exogenous, labeled xanthophylls and their metabolites from the endogenous pool.

In studies of the human retina, several oxidative and reductive metabolites of lutein (B1675518) and zeaxanthin (B1683548) have been identified. arvojournals.orgresearchgate.netnih.gov These include:

3'-Epilutein: This compound may be formed through a sequential oxidation and reduction of all-trans-lutein or by the double-bond isomerization of all-trans-zeaxanthin. arvojournals.orgresearchgate.netnih.gov

3-Hydroxy-β,ε-caroten-3'-one: A major product resulting from the direct oxidation of lutein. arvojournals.orgresearchgate.netnih.gov

ε,ε-carotene-3,3'-diol arvojournals.orgresearchgate.netnih.gov

ε,ε-carotene-3,3'-dione arvojournals.orgresearchgate.netnih.gov

3'-hydroxy-ε,ε-caroten-3-one arvojournals.orgresearchgate.netnih.gov

Meso-zeaxanthin: While not a direct dietary component, it is found in the retina and is believed to be formed from the metabolism of lutein. mdpi.com

3-Methoxyzeaxanthin: A novel metabolite identified in the human macula that appears to increase with age. arvojournals.org

The presence of these metabolites suggests that the metabolic transformation of xanthophylls in the retina involves a series of oxidation-reduction reactions. arvojournals.orgresearchgate.netnih.gov The use of deuterated tracers can help to confirm the precursor-product relationships in these pathways. For instance, administering d6-lutein and subsequently detecting d6-meso-zeaxanthin would provide direct evidence of this conversion in vivo.

Quantitative Analysis of Xanthophyll Metabolic Fluxes in Biological Systems

Stable isotope tracers are instrumental in quantifying the dynamic processes of absorption, distribution, metabolism, and excretion of xanthophylls. By measuring the concentration of the labeled compound and its metabolites over time, researchers can determine key pharmacokinetic parameters.

Studies involving supplementation with unlabeled lutein and zeaxanthin have provided valuable data on their plasma kinetics. Long-term oral intake of zeaxanthin has been shown to increase plasma concentrations significantly. nih.gov Similarly, supplementation with lutein leads to a dose-dependent increase in plasma lutein levels. nih.gov

Below is a table summarizing the plasma concentrations of lutein and zeaxanthin from human supplementation studies:

| Compound | Daily Dose | Duration of Dosing | Baseline Plasma Concentration (μmol/L) | Steady-State Plasma Concentration (μmol/L) |

| Zeaxanthin | 1 mg | 42 days | 0.048 ± 0.026 | 0.20 ± 0.07 |

| Zeaxanthin | 10 mg | 42 days | 0.048 ± 0.026 | 0.92 ± 0.28 |

| Lutein | 4.1 mg | 42 days | 0.14 | 0.52 ± 0.13 |

| Lutein | 20.5 mg | 42 days | 0.14 | 1.45 ± 0.69 |

Data compiled from human clinical trials. nih.govnih.gov

The use of deuterated xanthophylls in such studies would allow for a more precise determination of bioavailability and metabolic flux by distinguishing the supplemented dose from dietary xanthophylls.

Tracing Intermediary Metabolism and Pathway Interconnections

A key area of interest in xanthophyll metabolism is the interconversion between different species, particularly the conversion of lutein to meso-zeaxanthin in the retina. mdpi.comnih.gov Stable isotope tracing is an ideal method to investigate these interconnections. By administering a deuterated form of a specific xanthophyll, such as d6-lutein, and then monitoring for the appearance of other deuterated xanthophylls, such as d6-meso-zeaxanthin, a direct metabolic link can be established.

The proposed pathway for the interconversion of lutein and zeaxanthin in the human retina suggests a series of oxidation and reduction reactions. arvojournals.orgresearchgate.netnih.gov The identification of intermediates like 3'-epilutein supports this hypothesis. arvojournals.orgresearchgate.netnih.gov Using rac Xanthophyll-d6 as a tracer would enable researchers to follow the flow of deuterium through these intermediary steps, providing a clearer picture of the metabolic cascade.

Furthermore, specific proteins are involved in the uptake and transport of xanthophylls. For example, scavenger receptor class B type I (SR-BI) has been shown to play a role in the uptake of xanthophylls by retinal cells. nih.gov Deuterated tracers could be employed to study the kinetics of these transport processes and how they are influenced by different biological factors.

Isotopic Effects on Enzymatic Reaction Kinetics and Stereoselectivity

The substitution of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.govwikipedia.org This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, and thus requires more energy to break. The study of KIEs can provide valuable insights into the mechanisms of enzyme-catalyzed reactions. nih.govwikipedia.org

If the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation of a xanthophyll, then the deuterated analogue would be metabolized more slowly. This can be observed as a primary KIE. wikipedia.org Even if the C-H bond is not broken in the rate-limiting step, a secondary KIE may be observed if there is a change in the hybridization of the carbon atom to which the deuterium is attached. wikipedia.org

Inverse solvent kinetic isotope effects have also been observed in some enzyme-catalyzed reactions, where the reaction rate increases in the presence of deuterium oxide. mdpi.com This phenomenon can also provide diagnostic information about the reaction mechanism. mdpi.com

Turnover Rates and Half-Lives of Xanthophylls in Cellular Compartments

The turnover rate and half-life of a molecule are crucial parameters for understanding its physiological role and the dynamics of its tissue pools. Stable isotope tracers provide a direct way to measure these parameters. After administration of a deuterated xanthophyll, its disappearance from a particular compartment, such as plasma or a specific tissue, can be monitored over time.

Studies on the plasma kinetics of xanthophylls have provided estimates of their half-lives. The terminal elimination half-life of zeaxanthin from plasma has been reported to be approximately 12 days. nih.gov For lutein, an effective half-life for accumulation of around 5.6 days has been observed. nih.gov Another study reported a plasma half-life for lutein of about 10.6 to 13.8 days. elsevierpure.com

The table below summarizes the reported plasma half-lives of lutein and zeaxanthin:

| Compound | Half-Life (days) | Study Type |

| Zeaxanthin | 12 ± 7 | Terminal elimination |

| Lutein | ~5.6 | Effective for accumulation |

| Lutein/Zeaxanthin | 10.6 - 13.8 | Biological half-life |

Data compiled from human kinetic studies. nih.govnih.govelsevierpure.com

Research Paradigms and Future Directions in Deuterated Xanthophyll Research

Development of Novel Site-Specific Deuteration Strategies for Complex Xanthophylls

The ability to introduce deuterium (B1214612) atoms at specific locations within a complex xanthophyll molecule is crucial for detailed metabolic and mechanistic studies. dntb.gov.uascispace.com Site-specific deuteration allows researchers to track the molecule through intricate biochemical pathways and to probe the roles of different parts of the molecule in its function.

Current research focuses on developing sophisticated synthetic methods to achieve this. These strategies often involve multi-step chemical syntheses where deuterated precursors are incorporated at key stages. For instance, the synthesis of rac Xanthophyll-d6 involves the use of deuterated building blocks to introduce six deuterium atoms into the molecule. smolecule.com The precise location of these deuterium atoms is critical for its use as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies.

Future advancements in this area will likely involve the use of enzymatic and chemo-enzymatic methods to achieve even greater control over the deuteration pattern. This could involve engineering enzymes to specifically recognize and modify xanthophyll precursors with deuterated substrates. Such developments will provide researchers with a more refined toolkit to investigate the subtle aspects of xanthophyll metabolism and function.

Integration with Multi-Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological roles of xanthophylls, researchers are increasingly integrating the use of deuterated compounds with multi-omics approaches. nih.govresearchgate.net This includes metabolomics, fluxomics, and proteomics, which provide a systems-level view of cellular processes. nih.govmdpi.com

Metabolomics: Deuterated xanthophylls serve as ideal internal standards for quantitative metabolomics studies, allowing for the accurate measurement of their endogenous counterparts and their metabolites in various biological samples. mdpi.comdoe.gov Stable isotope-resolved metabolomics (SIRM) utilizes deuterated tracers to follow the metabolic fate of xanthophylls, identifying novel metabolites and elucidating transformation pathways. This approach has been instrumental in understanding how xanthophylls are absorbed, distributed, and metabolized in organisms. researchgate.net

Fluxomics: By tracing the flow of deuterium from labeled xanthophylls through metabolic networks, fluxomics can quantify the rates of metabolic reactions and pathways. This provides dynamic information on how xanthophyll metabolism is regulated and how it responds to different physiological conditions.

Proteomics: Deuterated xanthophylls can be used in conjunction with proteomics to identify and characterize xanthophyll-binding proteins. smolecule.com Techniques like affinity purification coupled with mass spectrometry can help isolate proteins that interact with these carotenoids, shedding light on their transport, storage, and functional mechanisms. smolecule.comresearchgate.net

The integration of these omics technologies, powered by the use of deuterated standards, is paving the way for a more holistic understanding of the intricate interplay between xanthophylls and the broader biological system. karger.com

Computational Modeling and Isotopic Kinetic Analysis for Pathway Reconstruction

Computational modeling and isotopic kinetic analysis are powerful tools for reconstructing and analyzing complex biochemical pathways, including those of xanthophyll biosynthesis and metabolism. nih.govresearchgate.net When combined with data from experiments using deuterated tracers, these approaches can provide deep insights into the dynamics of these pathways.

Isotopic kinetic analysis involves monitoring the time course of isotope incorporation from a labeled precursor, such as a deuterated xanthophyll, into various downstream metabolites. oomvanlieshout.net This data can then be used to build and validate mathematical models of the metabolic pathway. nih.gov These models can simulate the flow of metabolites through the pathway and predict how it will respond to perturbations. aip.org

For example, by feeding an organism with this compound and measuring the isotopic enrichment in its various metabolites over time, researchers can determine the rates of individual enzymatic reactions. oomvanlieshout.net This information is invaluable for identifying rate-limiting steps and understanding how the pathway is regulated. nih.gov

Broader Implications for Understanding Carotenoid Function in Photosynthetic and Non-Photosynthetic Systems

The research paradigms discussed above have broad implications for understanding the diverse functions of carotenoids, including xanthophylls, in both photosynthetic and non-photosynthetic organisms.

In Photosynthetic Systems:

Xanthophylls play critical roles in photosynthesis. They act as accessory light-harvesting pigments, absorbing light energy and transferring it to chlorophylls. nih.govsci-hub.se They are also essential for photoprotection, dissipating excess light energy to prevent photo-oxidative damage. nih.govnih.govnih.gov The xanthophyll cycle, an enzymatic process involving the interconversion of different xanthophylls, is a key mechanism for non-photochemical quenching. wikipedia.org

The use of deuterated xanthophylls allows researchers to precisely track their incorporation into photosynthetic complexes and to study the dynamics of the xanthophyll cycle in vivo. nih.gov This can provide a deeper understanding of how these pigments contribute to the efficiency and regulation of photosynthesis. washu.edu

In Non-Photosynthetic Systems:

In non-photosynthetic organisms, including humans, xanthophylls are obtained through the diet and are known for their antioxidant properties and their role in eye health. smolecule.comwikipedia.orgnih.gov Lutein (B1675518) and zeaxanthin (B1683548), for example, accumulate in the macula of the eye and protect it from light-induced damage. wikipedia.org

Deuterated xanthophylls are invaluable for studying the bioavailability, metabolism, and tissue-specific accumulation of these dietary carotenoids. researchgate.net By tracing the fate of labeled xanthophylls, researchers can determine how they are absorbed, transported, and delivered to target tissues like the retina. This knowledge is crucial for understanding their health benefits and for developing effective nutritional strategies.

Furthermore, studies with deuterated compounds can help elucidate the antioxidant mechanisms of xanthophylls in non-photosynthetic contexts, such as their ability to scavenge reactive oxygen species and protect cells from oxidative stress. smolecule.comresearchgate.net Research in non-photosynthetic bacteria has also revealed novel metabolic roles for carotenoids, such as coupling to reducing power generation. nih.gov

Interactive Data Table: Applications of Deuterated Xanthophylls

| Research Area | Application of Deuterated Xanthophylls | Key Insights Gained |

| Metabolomics | Internal standard for quantification, tracer for metabolic fate studies. | Accurate measurement of xanthophyll levels, identification of novel metabolites. mdpi.comresearchgate.net |

| Proteomics | Bait for identifying binding proteins. | Characterization of proteins involved in xanthophyll transport and function. smolecule.com |

| Kinetic Analysis | Tracer for measuring reaction rates. | Determination of pathway dynamics and regulatory control points. oomvanlieshout.net |

| Photosynthesis Research | Probe for studying pigment dynamics in photosystems. | Understanding of light-harvesting and photoprotective mechanisms. nih.govnih.gov |

| Human Nutrition | Tracer for bioavailability and bioefficacy studies. | Knowledge of absorption, distribution, and metabolism of dietary xanthophylls. researchgate.net |

Q & A

Basic: What are the key methodological considerations for synthesizing rac-Xanthophyll-d6 in laboratory settings?

Answer: Synthesis of rac-Xanthophyll-d6 requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to ensure racemization and deuterium incorporation. For example, deuterated precursors (e.g., D₂O or deuterated acetylene) must be used under inert atmospheres to minimize proton exchange . Characterization should include chiral chromatography (e.g., HPLC with chiral columns) and mass spectrometry to confirm enantiomeric purity and deuterium labeling efficiency. Statistical validation of isotopic enrichment (e.g., via NMR integration or isotopic ratio mass spectrometry) is critical .

Basic: How can researchers validate the stability of rac-Xanthophyll-d6 under varying experimental conditions?

Answer: Stability studies should employ factorial design to test variables such as pH, light exposure, and temperature. For instance:

Advanced: What experimental designs are optimal for studying the metabolic pathways of rac-Xanthophyll-d6 in biological systems?

Answer: Isotopic tracing with rac-Xanthophyll-d6 requires a pretest-posttest control group design to distinguish endogenous vs. deuterated metabolite signals. Use stable isotope-resolved metabolomics (SIRM) with LC-HRMS and multivariate analysis (e.g., PCA) to track deuterium incorporation. Control for isotopic scrambling by including non-deuterated controls and replicate experiments .

Advanced: How can contradictory data on the photodegradation kinetics of rac-Xanthophyll-d6 be reconciled across studies?

Answer: Contradictions often arise from differences in light sources (e.g., UV-A vs. UV-B) or solvent systems. To resolve this:

- Perform meta-analysis of existing kinetic data, normalizing for irradiance (W/m²) and quantum yield.

- Replicate conflicting experiments under standardized conditions (e.g., ISO 4892 for light exposure).

- Use time-resolved spectroscopy to identify transient intermediates (e.g., triplet states) that may influence degradation rates .

Advanced: What computational methods are suitable for modeling the enantioselective interactions of rac-Xanthophyll-d6 with proteins?

Answer: Molecular dynamics (MD) simulations paired with docking studies (e.g., AutoDock Vina) can predict binding affinities for individual enantiomers. Validate predictions using:

- Surface plasmon resonance (SPR) to measure real-time binding kinetics.

- X-ray crystallography to resolve enantiomer-protein co-structures.

- Statistical comparison of MD trajectories (e.g., RMSD clustering) to identify dominant interaction modes .

Basic: What spectroscopic techniques are most effective for quantifying rac-Xanthophyll-d6 in complex matrices?

Answer: Use a combination of:

- Circular Dichroism (CD) : To distinguish enantiomers in chiral environments.

- High-Resolution Mass Spectrometry (HRMS) : For isotopic pattern validation (e.g., m/z shifts for d6 labeling).

- ²H-NMR : To confirm deuterium distribution and rule out scrambling.

Calibrate instruments with certified reference standards and report detection limits (e.g., LOD/LOQ) for reproducibility .

Advanced: How should researchers design a study to investigate the antioxidant mechanisms of rac-Xanthophyll-d6 without confounding variables?

Answer:

- Independent Variables : ROS concentration, enantiomer ratio.

- Dependent Variables : Radical scavenging capacity (e.g., DPPH assay), cell viability (MTT assay).

- Controls : Include non-deuterated Xanthophyll and a negative control (e.g., ascorbic acid).

- Statistical Design : Use ANOVA with post-hoc Tukey tests to isolate enantiomer-specific effects.

Report effect sizes and confidence intervals to address variability .

Basic: What are the best practices for documenting rac-Xanthophyll-d6 research data to ensure reproducibility?

Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata : Include synthesis protocols, instrument calibration logs, and raw spectral data.

- Repository Use : Deposit datasets in discipline-specific repositories (e.g., Zenodo, ChEMBL).

- Data Management Plan (DMP) : Outline data formats, retention policies, and sharing protocols .

Advanced: How can researchers integrate rac-Xanthophyll-d6 into existing theoretical frameworks for carotenoid photophysics?

Answer: Link experimental data to theories such as:

- Exciton Coupling Theory : To model energy transfer between xanthophylls in lipid bilayers.

- Marcus Theory : To calculate electron transfer rates in antioxidant reactions.

Validate models using comparative studies with non-deuterated analogs and mutant proteins (e.g., altered binding sites) .

Advanced: What strategies address the challenges of low yields in rac-Xanthophyll-d6 synthesis?

Answer: Optimize using response surface methodology (RSM):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.